5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole
Description
This compound features a 1,2,4-oxadiazole core substituted with a 4-fluorophenyl group at position 3 and a [4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl moiety at position 3. The bromophenyl group enhances lipophilicity and may influence binding interactions, while the fluorophenyl group contributes to electronic effects and metabolic resistance .
Properties
IUPAC Name |
5-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrFN3OS/c19-13-5-1-11(2-6-13)15-10-25-17(21-15)9-16-22-18(23-24-16)12-3-7-14(20)8-4-12/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDNDBZOWVUOKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole typically involves multi-step reactions. One common method includes:
Formation of the Thiazole Ring: Starting with 4-bromobenzaldehyde and thiourea, the thiazole ring is formed through a cyclization reaction.
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the thiazole and oxadiazole rings with the appropriate phenyl groups under specific conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anti-inflammatory properties. A study demonstrated that derivatives similar to 5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole showed enhanced anti-inflammatory effects compared to standard drugs like phenylbutazone. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various bacterial and fungal strains. For instance, derivatives with similar structures have shown efficacy against Staphylococcus aureus and Candida albicans in disk diffusion assays. The presence of the thiazole and oxadiazole rings contributes to the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways .
Anticonvulsant Activity
Certain oxadiazole derivatives have been synthesized and tested for anticonvulsant properties. These compounds were evaluated using multiple animal models, indicating that modifications in the molecular structure can enhance their efficacy in preventing seizures. The incorporation of specific functional groups at designated positions on the oxadiazole ring has been linked to improved anticonvulsant activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
| Structural Feature | Influence on Activity |
|---|---|
| Bromophenyl Group | Enhances lipophilicity and potential interaction with biological targets |
| Thiazole Ring | Contributes to antimicrobial and anti-inflammatory properties |
| Oxadiazole Core | Imparts broad-spectrum biological activity |
| Fluorine Substitution | May enhance potency through electronic effects |
Case Study 1: Anti-inflammatory Evaluation
A study synthesized several 1,3,4-oxadiazole derivatives, including those similar to the target compound. These were evaluated for their anti-inflammatory activity using in vivo models. Results indicated that compounds with bromine and fluorine substitutions exhibited superior efficacy compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study 2: Antimicrobial Testing
In a comparative study of various oxadiazole derivatives against clinical strains of bacteria and fungi, the compound demonstrated significant inhibition zones in agar diffusion tests. The results suggested that the structural features of the oxadiazole core play a crucial role in enhancing antimicrobial potency .
Mechanism of Action
The mechanism of action of 5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole involves its interaction with biological targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Halogen-Substituted Isostructural Derivatives
Key Compounds :
- Compound 4 : 4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole
- Compound 5 : 4-(4-Bromophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole
Structural Insights :
- Compounds 4 (Cl) and 5 (Br) are isostructural, crystallizing in triclinic $ P\overline{1} $ symmetry with two independent molecules in the asymmetric unit. The bromine atom in the target compound replaces chlorine in Compound 4, causing minor adjustments in crystal packing due to differences in van der Waals radii (Br: 1.85 Å vs. Cl: 1.75 Å). Both molecules adopt similar conformations, with one fluorophenyl group perpendicular to the planar core .
Table 1: Halogen-Substituted Derivatives Comparison
* Molecular weight calculated based on formula.
Oxadiazole Derivatives with Varied Substituents
Key Compounds :
- 3-(4-Bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole (CAS: 330459-34-2)
- 5-[(4-Bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS: 6157-89-7)
Comparison :
- Electronic Effects : Replacement of the thiazole-methyl group in the target compound with thiophene (as in 330459-34-2) reduces steric bulk but introduces sulfur-based π-π interactions. The methoxy group in 6157-89-7 enhances solubility but may reduce membrane permeability compared to halogenated analogs .
- Bioactivity : Thiophene-containing oxadiazoles (e.g., 330459-34-2) show moderate antimicrobial activity, while methoxy-substituted derivatives (e.g., 6157-89-7) are less potent, highlighting the importance of halogenation for bioactivity .
Triazole-Thiol Derivatives with Bromophenyl Groups
Key Compound :
- 4-{[(E)-(2-Bromophenyl)methylidene]amino}-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (CAS: 676247-77-1)
Comparison :
- Structural Differences : The triazole-thiol core differs from the oxadiazole-thiazole system but shares a bromophenyl group. The thiol group enhances metal-binding capacity, which is absent in the target compound.
- Bioactivity : Triazole-thiols exhibit antifungal and antioxidant properties, whereas oxadiazole-thiazole hybrids may target different pathways (e.g., kinase inhibition) .
Key Research Findings
- Conformational Rigidity : The near-planar structure of the target compound (similar to Compounds 4 and 5) may enhance stacking interactions in protein binding pockets .
- Therapeutic Potential: While Compounds 4 and 5 show antimicrobial activity, the target compound’s thiazole-oxadiazole hybrid structure suggests broader applications, including anticancer or anti-inflammatory targets .
Biological Activity
The compound 5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 353.1945 g/mol. Its structure features a thiazole ring and an oxadiazole core, both of which are known for their pharmacological significance.
1. Antimicrobial Activity
Compounds containing the oxadiazole ring have demonstrated significant antimicrobial properties. Studies have shown that derivatives exhibit activity against a range of pathogens including:
- Bacterial Strains : Effective against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
- Fungal Strains : Compounds have been tested against Candida albicans and other fungal pathogens.
For instance, a study indicated that certain oxadiazole derivatives displayed antibacterial activity at concentrations ranging from 4 to 32 µg/mL, outperforming standard antibiotics like chloramphenicol .
2. Anticancer Properties
The anticancer potential of oxadiazole derivatives has also been extensively researched. The mechanisms often involve:
- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in various cancer cell lines.
- Targeting Tubulin : Some studies suggest that these compounds can bind to tubulin, disrupting microtubule dynamics essential for cell division .
A notable case study highlighted the efficacy of oxadiazole derivatives in inhibiting breast cancer cell lines, suggesting a promising avenue for therapeutic development .
3. Anti-inflammatory Effects
Research indicates that compounds with an oxadiazole core can exhibit anti-inflammatory properties by acting as cyclooxygenase inhibitors. This mechanism is particularly relevant for developing safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced ulcerogenic potential .
Molecular Mechanisms
The biological activity of this compound can be attributed to several molecular interactions:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in bacterial metabolism and inflammatory pathways.
- Receptor Binding : It may also modulate receptor activity linked to cancer cell proliferation and survival.
Research Findings Summary Table
Q & A
Q. What crystallographic methods are recommended for resolving the structure of this compound, and how should refinement be optimized?
Single-crystal X-ray diffraction (SCXRD) using the SHELX suite (e.g., SHELXL) is the gold standard for structural elucidation. For refinement, ensure high-resolution data (≤ 0.8 Å) and apply anisotropic displacement parameters for non-H atoms. Use SHELXL's restraints (e.g., DFIX, SIMU) to handle disorder or thermal motion in flexible substituents like the thiazole-methyl group . ORTEP-3 can visualize thermal ellipsoids and intermolecular interactions (e.g., C–H···π, π–π stacking) critical for understanding packing behavior .
Q. How can synthetic impurities or byproducts be identified during preparation?
Combine analytical techniques:
- HPLC-MS for detecting low-concentration byproducts (e.g., bromophenyl-thiazole intermediates).
- ¹H/¹³C NMR to monitor regiochemical purity, focusing on diagnostic signals (e.g., oxadiazole C=O at ~160 ppm, fluorophenyl meta-protons as doublets) .
- XRD to confirm absence of polymorphic contaminants, especially if crystallization yields multiple phases .
Advanced Research Questions
Q. How do electronic effects of the 4-bromophenyl and 4-fluorophenyl groups influence reactivity in cross-coupling reactions?
The electron-withdrawing bromo group activates the thiazole ring toward nucleophilic substitution (e.g., Suzuki-Miyaura coupling), while the fluorophenyl moiety stabilizes adjacent charges via inductive effects. Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying reactive sites. Experimental validation: substitute Br with aryl boronic acids under Pd(PPh₃)₄ catalysis (80°C, DMF/H₂O) and track yields via LC-MS .
Q. What strategies mitigate crystal twinning or disorder in XRD analysis of this compound?
- Crystal Growth : Use slow evaporation in mixed solvents (e.g., CHCl₃/hexane) to reduce lattice strain.
- Data Processing : In SHELXL, apply TWIN/BASF commands for twinned datasets. For disorder, split models with PART/SUMP and refine occupancy ratios . Example: A related triazole-thiazole derivative (C28H22BrFN6S) required partitioning the thiazole-methyl group into two sites (65:35 occupancy) to achieve R1 = 0.048 .
Q. How can molecular dynamics (MD) simulations predict binding interactions with biological targets (e.g., kinases)?
- System Setup : Parameterize the compound using GAFF2, solvate in TIP3P water, and simulate for 100 ns (AMBER22).
- Analysis : Calculate binding free energies (MM-PBSA) and identify key residues via hydrogen bonding (e.g., oxadiazole N···Lys123) or hydrophobic contacts (bromophenyl···Phe87). Cross-validate with SPR assays to correlate ΔG with IC₅₀ values .
Data Contradictions and Resolution
Q. Conflicting reports exist on the thermal stability of the oxadiazole ring. How can this be resolved experimentally?
Perform thermogravimetric analysis (TGA) under N₂ (10°C/min) to determine decomposition onset. Compare with DFT-computed bond dissociation energies (BDEs) for N–O (oxadiazole) vs. C–S (thiazole) bonds. For example, oxadiazole rings in similar compounds show BDEs ~320 kJ/mol, correlating with TGA stability up to 250°C .
Methodological Tables
Table 1. Key Crystallographic Parameters for Analogous Compounds
| Compound ID | Space Group | a (Å) | b (Å) | c (Å) | R1 | Refinement Software |
|---|---|---|---|---|---|---|
| C28H22BrFN6S | P212121 | 11.35 | 14.05 | 15.95 | 0.048 | SHELXL-2018 |
| C25H19BrN4O6 | P 1 | 9.72 | 10.83 | 12.11 | 0.062 | SHELXS-97 |
Table 2. Synthetic Yield Optimization via DoE (Design of Experiments)
| Factor | Low (-1) | High (+1) | Optimal |
|---|---|---|---|
| Temperature (°C) | 70 | 110 | 90 |
| Catalyst Loading | 2 mol% | 5 mol% | 3.5 mol% |
| Solvent Polarity | Toluene | DMF | THF |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
